molecular formula C5H11ClN2O B555561 Pyrrolidine-2-carboxamide hydrochloride CAS No. 115630-49-4

Pyrrolidine-2-carboxamide hydrochloride

Cat. No. B555561
Key on ui cas rn: 115630-49-4
M. Wt: 150.61 g/mol
InChI Key: CSKSDAVTCKIENY-UHFFFAOYSA-N
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Patent
US07390830B1

Procedure details

Triethylamine (7.45 mL) and 4-chlorobenzyl chloride (3.88 g, 24.1 mmol) were added to an acetonitrile (35 mL) solution of dl-prolinamide hydrochloride (2.5 g, 21.8 mmol). The resulting reaction mixture was stirred at 70° C. for 4 hours and subsequently stirred at 25° C. for 16 hours. The resulting mixture was diluted with dichloromethane (20 mL) and washed with water (30 mL×3). The organic layer was dried (over MgSO4) and concentrated. The obtained crude product was purified by chromatography (SiO2, methanol-dichloromethane) to thereby provide 2-carbamoyl-1-(4-chlorobenzyl)pyrrolidine (5.21 g, 81%).
Quantity
7.45 mL
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][CH:10]=1.C(#N)C.Cl.[NH:21]1[CH2:28][CH2:27][CH2:26][CH:22]1[C:23]([NH2:25])=[O:24]>ClCCl>[C:23]([CH:22]1[CH2:26][CH2:27][CH2:28][N:21]1[CH2:13][C:12]1[CH:15]=[CH:16][C:9]([Cl:8])=[CH:10][CH:11]=1)(=[O:24])[NH2:25] |f:3.4|

Inputs

Step One
Name
Quantity
7.45 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.88 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl.N1C(C(=O)N)CCC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
subsequently stirred at 25° C. for 16 hours
Duration
16 h
WASH
Type
WASH
Details
washed with water (30 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (over MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (SiO2, methanol-dichloromethane) to thereby provide 2-carbamoyl-1-(4-chlorobenzyl)pyrrolidine (5.21 g, 81%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(N)(=O)C1N(CCC1)CC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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